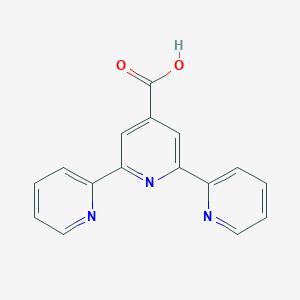

2,6-dipyridin-2-ylpyridine-4-carboxylic acid

Vue d'ensemble

Description

[2,2’6’,2’‘-Terpyridine]-4’-carboxylic acid: is a heterocyclic compound derived from pyridine. It is a white solid that is soluble in most organic solvents. This compound is mainly used as a ligand in coordination chemistry, forming complexes with various metal ions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Oxidative Coupling of Pyridines: The initial synthesis of terpyridine was achieved by G. Morgan and F. H. Burstall in 1932 through the oxidative coupling of pyridines.

Enaminone Formation: A more efficient method involves the reaction of 2-acetylpyridine with N,N-dimethylformamide dimethyl acetal to produce an enaminone.

Base-Catalyzed Reaction: Another method includes the base-catalyzed reaction of 2-acetylpyridine with carbon disulfide followed by alkylation with methyl iodide.

Condensation Reactions: Condensation of the resulting species with 2-acetylpyridine forms a 1,5-diketone, which further condenses with ammonium acetate to form terpyridine.

Industrial Production Methods: Industrial production methods often involve palladium-catalyzed cross-coupling reactions to synthesize substituted terpyridines .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Terpyridine can undergo oxidation reactions, forming various oxidized derivatives.

Reduction: Reduction reactions can convert terpyridine into reduced forms, often altering its coordination properties.

Substitution: Substitution reactions, especially at the 4’-position, are common and can introduce various functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution Reagents: Substitution reactions often use halogenated compounds and catalysts like palladium.

Major Products:

Oxidized Derivatives: These include various oxides and hydroxides of terpyridine.

Reduced Forms: Reduced forms of terpyridine often exhibit different coordination properties.

Substituted Compounds: Substituted terpyridines with functional groups like carboxyl, amino, and halogen groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid is . It features a pyridine ring with a carboxylic acid functional group, enhancing its ability to coordinate with metal ions. This property is crucial for its applications in catalysis and drug development.

Coordination Chemistry

The compound acts as a tridentate ligand, forming stable complexes with transition metals such as iron, ruthenium, and platinum. These complexes are essential in various applications:

- Metal Complex Formation : The ability to form stable metal-ligand complexes allows for the exploration of new catalytic systems.

- Synthesis of Functionalized Materials : Coordination with metals can lead to the development of novel materials with specific electronic or optical properties.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities:

- Anticancer Activity : Studies have shown that metal complexes derived from this compound can induce apoptosis in cancer cells through mitochondrial pathways. A notable study published in the Journal of Coordination Chemistry demonstrated significant cytotoxicity against various cancer cell lines due to these mechanisms.

- Antimicrobial Properties : Preliminary studies suggest efficacy against Gram-positive bacteria, indicating potential for developing new antibiotics.

- Antioxidant Activity : Some derivatives may reduce oxidative stress in cellular models, providing protective effects against reactive oxygen species (ROS).

Material Science

The compound is also utilized in the development of advanced materials:

- Dye-Sensitized Solar Cells (DSSCs) : It serves as a ligand to form complexes that enhance the efficiency and stability of solar cells.

- Polymer Chemistry : As an initiator in atom transfer radical polymerization (ATRP), it contributes to creating well-defined polymers with tailored properties.

Anticancer Research

A recent study investigated the anticancer properties of metal complexes formed with this compound. The results indicated that these complexes could significantly inhibit the growth of several cancer cell lines by inducing apoptosis through mitochondrial pathways.

| Study | Findings |

|---|---|

| Journal of Coordination Chemistry | Significant cytotoxicity against various cancer cell lines linked to apoptosis induction. |

Antimicrobial Properties

Research conducted by Zhang et al. (2023) demonstrated that derivatives of this compound exhibited antimicrobial activity against specific bacterial strains, suggesting potential applications in antibiotic development.

| Study | Findings |

|---|---|

| Zhang et al. (2023) | Derivatives showed efficacy against Gram-positive bacteria. |

Oxidative Stress Mitigation

A study focused on the antioxidant capacity of this compound revealed its protective effects against oxidative damage in neuronal cell models.

| Study | Findings |

|---|---|

| Neuronal Cell Model Study | Indicated protective effects against oxidative stress induced by ROS. |

Mécanisme D'action

Coordination with Metals: Terpyridine acts as a tridentate ligand, binding metals at three meridional sites, forming two adjacent 5-membered MN2C2 chelate rings . This coordination stabilizes metals in lower oxidation states and facilitates various chemical reactions .

Molecular Targets and Pathways:

Autolysin and Transposase: Terpyridine platinum (II) complexes target autolysin and truncated transposase, which are involved in bacterial cell wall degradation and DNA transposition, respectively.

Mitophagy Pathways: Terpyridine derivatives target mitophagy pathways, promoting the degradation of dysfunctional mitochondria in cancer cells.

Comparaison Avec Des Composés Similaires

2,2’-Bipyridine: Another polypyridine compound used as a ligand in coordination chemistry.

1,10-Phenanthroline: A heterocyclic compound similar to terpyridine, used in coordination chemistry.

Uniqueness:

Activité Biologique

2,6-Dipyridin-2-ylpyridine-4-carboxylic acid, also known as a derivative of terpyridine, has garnered attention in various fields of research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C16H11N3O2

- Molecular Weight : 277.28 g/mol

- CAS Number : 148332-36-9

- Solubility : Moderately soluble in organic solvents; limited solubility in water.

The biological activity of this compound primarily involves its role as a ligand in coordination chemistry. It interacts with various metal ions, enhancing catalytic activities and influencing biochemical pathways.

Target Interactions

- Metal Ion Coordination : The compound forms stable complexes with transition metals, which can modulate enzyme activities and improve therapeutic efficacy.

- Enzyme Inhibition : It has been shown to inhibit specific cytochrome P450 enzymes (CYP1A2 and CYP2D6), affecting drug metabolism and pharmacokinetics .

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies demonstrate that metal complexes of this compound possess significant antibacterial properties against various pathogens.

- Antioxidant Properties : The compound shows potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular environments.

- Anticancer Activity : Preliminary studies indicate that certain metal complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of cell proliferation .

Study 1: Anticancer Activity

A study investigated the effects of a copper(II) complex of this compound on human cancer cell lines. The results showed:

- IC50 Values : The complex exhibited IC50 values ranging from 10 to 30 µM across different cell lines.

- Mechanism : Induction of apoptosis was confirmed via flow cytometry and caspase activity assays.

Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria:

- Inhibition Zones : The metal complex displayed inhibition zones ranging from 15 mm to 25 mm depending on the bacterial strain.

- Minimum Inhibitory Concentration (MIC) : MIC values were determined to be as low as 50 µg/mL for certain strains, indicating potent activity .

Pharmacokinetics

The pharmacokinetic profile suggests that the compound is well absorbed and distributed in biological systems. Its ability to cross the blood-brain barrier (BBB) enhances its potential for neurological applications .

| Property | Value |

|---|---|

| Bioavailability Score | 0.56 |

| BBB Permeability | Yes |

| CYP Inhibition | CYP1A2 (Yes), CYP2D6 (Yes) |

Propriétés

IUPAC Name |

2,6-dipyridin-2-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c20-16(21)11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTWXMBGOUJDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376418 | |

| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-2~4~-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148332-36-9 | |

| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-2~4~-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2':6',2''-Terpyridine-4'-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,2':6',2''-terpyridine-4'-carboxylic acid interact with metal ions, and what are the implications of this interaction?

A1: 2,2':6',2''-Terpyridine-4'-carboxylic acid acts as a tridentate ligand, readily forming stable complexes with various transition metals like Ruthenium(II), Palladium(II), Platinum(II), Copper(II), and Aluminum(III) [, , , , ]. The carboxylic acid group can participate in both coordination and hydrogen bonding, leading to diverse structural motifs and influencing the properties of the resulting complexes [, ]. For instance, in Ruthenium(II) complexes designed for dye-sensitized solar cells, the ligand's coordination significantly impacts light-harvesting capabilities and ultimately the device's power conversion efficiency [].

Q2: What is known about the stability and material compatibility of 2,2':6',2''-terpyridine-4'-carboxylic acid and its metal complexes?

A2: The stability of 2,2':6',2''-terpyridine-4'-carboxylic acid complexes varies depending on the metal ion. Palladium(II) complexes exhibit rapid hydrolysis due to the metal ion's high activity in ligand substitution, while Platinum(II) complexes demonstrate slower hydrolysis []. This difference in stability can influence their biological activity, such as topoisomerase I inhibition and cytotoxicity []. Additionally, the self-assembly of 2,2':6',2''-terpyridine-4'-carboxylic acid on metal surfaces like Cu(111) and Ag(110) highlights its potential in material science applications [, ].

Q3: Are there any catalytic applications of 2,2':6',2''-terpyridine-4'-carboxylic acid or its metal complexes?

A3: Yes, a palladium(II) complex incorporating 2,2':6',2''-terpyridine-4'-carboxylic acid, when immobilized on silica, functions as a heterogeneous catalyst for the selective hydrodeoxygenation of aromatic compounds []. This molecular/heterogeneous catalyst exhibits high selectivity (>99%) under mild conditions and demonstrates enhanced activity compared to its homogeneous counterparts [].

Q4: Have there been any studies on the structure-activity relationship (SAR) of 2,2':6',2''-terpyridine-4'-carboxylic acid derivatives?

A4: Research has explored the impact of substituting carbon atoms in 3,5-diphenylbenzoic acid with nitrogen atoms, effectively generating 2,2':6',2''-terpyridine-4'-carboxylic acid []. This change significantly alters the molecule's self-assembly behavior on the Ag(110) surface, demonstrating that nitrogen atoms favor metal-organic coordination and hydrogen bonding, while carbon atoms contribute to dipole-dipole interactions and π-π stacking []. This highlights the potential for modifying the ligand structure to tune its properties and self-assembly characteristics.

Q5: Has 2,2':6',2''-terpyridine-4'-carboxylic acid been explored for biological applications?

A5: Yes, the compound has shown promise in developing biocompatible materials and biosensing platforms. For instance, aluminum(III)-based organic nanofibrous gels, formed by the self-assembly of 2,2':6',2''-terpyridine-4'-carboxylic acid and Al3+, exhibit aggregation-induced electrochemiluminescence (AIECL) []. This property makes them valuable components for sensitive DNA detection systems, such as those designed for the Flu A virus biomarker [].

Q6: What are the potential advantages of using 2,2':6',2''-terpyridine-4'-carboxylic acid in metallo-supramolecular hydrogels compared to conventional approaches?

A6: Poly(2-isopropenyl-2-oxazoline) hydrogels incorporating 2,2':6',2''-terpyridine-4'-carboxylic acid can be cross-linked with divalent transition metal ions, leading to self-healing and moldable properties []. These metallo-supramolecular hydrogels offer tunable rheological properties based on the metal ion used, allowing for control over their mechanical strength and self-healing capabilities []. Their rapid self-healing at room temperature and moldability make them promising for diverse applications, including coatings, actuators, and wound healing [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.